molecular formula C17H13BrF2N2OS B2542786 (2-((4-bromobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3,4-difluorophenyl)methanone CAS No. 851800-65-2

(2-((4-bromobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3,4-difluorophenyl)methanone

Cat. No.: B2542786
CAS No.: 851800-65-2
M. Wt: 411.26
InChI Key: SFAFBHXJGOXKKF-UHFFFAOYSA-N
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Description

The compound "(2-((4-bromobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3,4-difluorophenyl)methanone" features a 4,5-dihydroimidazole core substituted with a 4-bromobenzylthio group and a 3,4-difluorophenyl methanone moiety. This structure combines sulfur-based electron-rich regions (thioether) with electron-withdrawing halogen substituents (Br, F), which may influence reactivity, solubility, and biological activity.

Properties

IUPAC Name

[2-[(4-bromophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,4-difluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13BrF2N2OS/c18-13-4-1-11(2-5-13)10-24-17-21-7-8-22(17)16(23)12-3-6-14(19)15(20)9-12/h1-6,9H,7-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFAFBHXJGOXKKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=N1)SCC2=CC=C(C=C2)Br)C(=O)C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BrF2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2-((4-bromobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3,4-difluorophenyl)methanone is a complex organic molecule characterized by its unique structural features, including a thioether group, an imidazole ring, and a ketone moiety. This compound belongs to a class of imidazole derivatives known for their diverse biological activities. The presence of the bromobenzyl group enhances its lipophilicity and may influence its interaction with biological targets.

Synthesis and Structural Features

The synthesis of this compound typically involves multi-step reactions that create the imidazole ring and incorporate the bromobenzylthio group. Common synthetic routes include:

  • Formation of the Imidazole Ring : Generated through condensation reactions involving appropriate precursors.
  • Attachment of Thioether Group : Achieved via nucleophilic substitution reactions with 4-bromobenzylthiol.
  • Incorporation of Ketone Moiety : This is typically done by reacting with suitable carbonyl compounds.

The molecular structure can be represented as follows:

ComponentStructure
Imidazole RingImidazole
Bromobenzyl GroupBromobenzyl
Ketone GroupKetone

The biological activity of this compound is attributed to its ability to interact with various molecular targets, including enzymes and receptors. The thioether linkage may enhance binding affinity due to hydrophobic interactions, while the imidazole ring can participate in hydrogen bonding and coordination with metal ions in enzyme active sites.

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives containing thioether and imidazole functionalities have shown effectiveness against a range of bacterial strains, suggesting potential applications in treating infections.

Anticancer Properties

Studies have demonstrated that imidazole derivatives can inhibit cancer cell proliferation by interfering with cellular signaling pathways. The specific compound under investigation has shown promise in preliminary assays against various cancer cell lines, indicating potential as an anticancer agent.

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of similar thioether-containing compounds against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth, supporting the hypothesis that the thioether moiety enhances biological activity .
  • Anticancer Activity : In vitro studies have shown that compounds with imidazole rings can induce apoptosis in cancer cells. One study reported that a related compound reduced viability in breast cancer cell lines by over 50% at micromolar concentrations .
  • Cardiovascular Effects : A related research effort focused on the cardiovascular effects of imidazoline derivatives. These compounds exhibited high affinities for imidazoline binding sites (IBS), leading to potential applications in hypertension management .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally similar compounds was conducted:

Compound NameStructural FeaturesBiological Activity
1. 4-BromobenzylthioacetamideThioether + AmideAntimicrobial
2. 1-(4-Bromobenzyl)-3-methylimidazoliumImidazole + Quaternary AmmoniumAnticancer
3. 2-(Phenethylthio)-4-methylimidazoleThioether + Methyl SubstitutionAnticancer

This comparison illustrates that while many compounds exhibit similar motifs, the specific combination of thioether, imidazole, and ketone functionalities in this compound may confer unique properties that differentiate it from others.

Comparison with Similar Compounds

Structural Analogues and Key Features

The following table summarizes structurally related compounds and their distinguishing characteristics:

Compound Name/ID Core Structure Substituents/Functional Groups Notable Properties/Applications Reference(s)
Target Compound 4,5-Dihydroimidazole - 4-Bromobenzylthio
- 3,4-Difluorophenyl methanone
Potential kinase inhibition (inferred) -
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones [7–9] 1,2,4-Triazole - Sulfonyl
- 2,4-Difluorophenyl
Tautomerism (thione vs. thiol forms)
1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone Pyrazole - 4-Bromophenyl
- 4-Fluorophenyl
Crystallographic stability
(2-Benzylsulfanyl-4,5-dihydroimidazol-1-yl)-(4-nitrophenyl)methanone (851864-12-5) 4,5-Dihydroimidazole - Benzylthio
- 4-Nitrophenyl
Electron-deficient aromatic moiety
2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]-1-morpholin-4-ylpropan-1-one (763094-41-3) Benzimidazole - Sulfanyl
- Morpholine
Potential CNS activity
4,5-Diphenyl-2-(2-(trifluoromethyl)phenyl)-1H-imidazole [38] Imidazole - Trifluoromethylphenyl
- Diphenyl
Enhanced lipophilicity

Functional Group and Reactivity Comparisons

Sulfur-Containing Moieties
  • Target Compound vs. Triazoles [7–9] : The thioether group in the target compound contrasts with the sulfonyl group in triazoles. Sulfonyl groups are stronger electron-withdrawing agents, which may reduce nucleophilicity compared to thioethers .
  • Benzylthio vs. Benzylsulfanyl: The target’s 4-bromobenzylthio group shares structural similarity with 851864-12-5’s benzylsulfanyl group.
Halogen Substituents
  • 3,4-Difluorophenyl vs. 4-Fluorophenyl: The target’s 3,4-difluorophenyl group (meta/para-F) may enhance steric hindrance and dipole interactions compared to mono-fluorinated analogues like those in pyrazole derivatives .
  • Bromine vs.
Core Heterocycles
  • 4,5-Dihydroimidazole vs. Imidazole : Saturation in the dihydroimidazole ring reduces aromaticity, increasing flexibility and possibly altering binding kinetics compared to fully aromatic imidazoles .
  • Triazoles vs. Imidazoles : Triazoles (e.g., [7–9]) exhibit tautomerism, which can influence hydrogen-bonding capacity, whereas the target’s dihydroimidazole lacks this property .

Q & A

Q. Q1: What are the optimal synthetic routes for this compound, and how can reaction yields be improved?

Methodological Answer: The synthesis involves multi-step reactions, typically starting with the preparation of the dihydroimidazole core via cyclocondensation of thiourea derivatives with α-halo ketones. The 4-bromobenzylthio group is introduced via nucleophilic substitution, while the 3,4-difluorophenyl methanone is formed using Friedel-Crafts acylation or coupling reactions. Key steps include:

  • Thiolation: Reacting 4-bromobenzyl bromide with a thiol-containing dihydroimidazole intermediate under basic conditions (e.g., K₂CO₃ in DMF) .
  • Methanone Formation: Coupling the imidazole-thio intermediate with 3,4-difluorobenzoyl chloride using a catalyst like DMAP or pyridine to activate the carbonyl group .
    Yield optimization strategies:
    • Use anhydrous solvents and inert atmospheres to minimize side reactions.
    • Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient) to reduce impurities .

Q. Q2: How can the compound’s structural integrity be validated post-synthesis?

Methodological Answer:

  • NMR Analysis:
    • ¹H/¹³C NMR: Confirm the presence of the 3,4-difluorophenyl group via aromatic proton splitting patterns (e.g., doublets at δ 7.2–7.8 ppm) and the dihydroimidazole ring’s NH signal (δ 8.1–8.5 ppm) .
    • 19F NMR: Verify fluorine substituent positions through distinct chemical shifts (e.g., δ -110 to -120 ppm for ortho/meta fluorine) .
  • Mass Spectrometry: High-resolution ESI-MS should match the molecular ion ([M+H]⁺) to the exact mass (C₁₇H₁₃BrF₂N₂OS: calculated 432.99) .

Advanced Research Questions

Q. Q3: What computational methods are suitable for predicting the compound’s binding affinity to biological targets?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with targets like kinases or GPCRs. Focus on the dihydroimidazole’s NH (hydrogen bond donor) and the 4-bromobenzylthio group (hydrophobic pocket interactions) .
  • MD Simulations: Perform 100-ns simulations in GROMACS to assess stability of ligand-target complexes. Key metrics: RMSD (<2 Å) and binding free energy (MM-PBSA/GBSA) .
  • SAR Analysis: Compare with analogs (e.g., replacing Br with Cl or F) to identify critical substituents for activity .

Q. Q4: How can contradictory bioactivity data across assays be resolved?

Methodological Answer: Contradictions often arise from assay conditions (e.g., pH, serum proteins) or impurity interference. Mitigation strategies:

  • Dose-Response Curves: Test across a wide concentration range (nM–μM) to identify off-target effects .
  • HPLC-Purity Checks: Ensure >95% purity via reverse-phase HPLC (C18 column, acetonitrile/water gradient) .
  • Mechanistic Studies: Use CRISPR-edited cell lines to confirm target specificity (e.g., knockout models for suspected receptors) .

Q. Q5: What in vivo models are appropriate for evaluating pharmacokinetics and toxicity?

Methodological Answer:

  • Pharmacokinetics:
    • Rodent Models: Administer IV/PO doses (1–10 mg/kg) to calculate AUC, t₁/₂, and bioavailability. Monitor plasma via LC-MS/MS .
    • Tissue Distribution: Use radiolabeled compound (¹⁴C or ³H) to track accumulation in organs .
  • Toxicity:
    • Acute Toxicity: OECD Guideline 423: Dose escalation in rats with histopathology (liver/kidney focus) .
    • Genotoxicity: Ames test (TA98/TA100 strains) to assess mutagenic potential .

Critical Analysis of Evidence

  • Structural analogs in and highlight the importance of halogen substituents (Br, F) in enhancing target affinity .
  • emphasizes the role of imidazole rings in modulating solubility and amphoteric behavior, critical for bioavailability .
  • Contradictions in bioactivity ( vs. 17) may reflect assay variability, underscoring the need for standardized protocols .

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